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Compound Name:
5-Methyl-1h-indazole-3-carboxylic

acid

Cat. No.: B073275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-Methyl-1H-indazole-
3-carboxylic acid, a key building block in the development of targeted therapeutics,

particularly kinase inhibitors. The document includes a two-step synthetic pathway,

comprehensive experimental procedures, and a summary of relevant quantitative data.

Furthermore, the role of indazole derivatives in modulating key signaling pathways in cancer is

discussed.

Introduction
5-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in

medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its

ability to interact with a variety of biological targets.[1] Specifically, derivatives of this molecule

have been investigated as potent inhibitors of various protein kinases, which are crucial

regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This document

outlines a reliable synthetic route to 5-Methyl-1H-indazole-3-carboxylic acid, starting from the

readily available 5-methylindole.

Synthetic Pathway Overview
The synthesis of 5-Methyl-1H-indazole-3-carboxylic acid is achieved through a two-step

process. The first step involves the nitrosation of 5-methylindole to form the intermediate, 5-
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methyl-1H-indazole-3-carboxaldehyde. This is followed by the oxidation of the aldehyde to the

desired carboxylic acid. This method is adapted from established procedures for the synthesis

of similar indazole derivatives.

5-Methylindole 5-Methyl-1H-indazole-
3-carboxaldehyde

 Step 1: Nitrosation 
 NaNO₂, HCl, DMF/H₂O 5-Methyl-1H-indazole-

3-carboxylic acid

 Step 2: Oxidation 
 NaClO₂, NaH₂PO₄, 
 2-methyl-2-butene, 

 t-BuOH/H₂O 

Click to download full resolution via product page

Caption: Synthetic pathway for 5-Methyl-1H-indazole-3-carboxylic acid.

Experimental Protocols
Step 1: Synthesis of 5-Methyl-1H-indazole-3-
carboxaldehyde
This procedure is adapted from the nitrosation of substituted indoles.

Materials and Reagents:

5-Methylindole

Sodium nitrite (NaNO₂)

2 N Hydrochloric acid (HCl)

N,N-Dimethylformamide (DMF)

Deionized water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask

Syringe pump

Standard laboratory glassware

Procedure:

In a round-bottom flask, prepare a solution of sodium nitrite (8.0 equiv.) in a mixture of

deionized water and DMF.

Cool the solution to 0 °C using an ice bath.

Slowly add 2 N hydrochloric acid (7.0 equiv.) to the cooled solution while maintaining the

temperature at 0 °C. Stir the mixture for 10 minutes.

In a separate flask, dissolve 5-methylindole (1.0 equiv.) in DMF.

Using a syringe pump, add the 5-methylindole solution dropwise to the nitrosating mixture

over a period of 2 hours, ensuring the temperature remains at 0 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 12

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC).

Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the reaction

mixture).

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: petroleum

ether/ethyl acetate, 8:2) to yield 5-methyl-1H-indazole-3-carboxaldehyde.
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Step 2: Synthesis of 5-Methyl-1H-indazole-3-carboxylic
acid
This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid

product.

Materials and Reagents:

5-Methyl-1H-indazole-3-carboxaldehyde

tert-Butanol (t-BuOH)

Deionized water

2-Methyl-2-butene

Sodium chlorite (NaClO₂)

Sodium dihydrogen phosphate (NaH₂PO₄)

Saturated aqueous solution of sodium sulfite (Na₂SO₃)

1 N Hydrochloric acid (HCl)

Ethyl acetate

Standard laboratory glassware

Procedure:

Dissolve 5-methyl-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol

and water.

Add 2-methyl-2-butene (5.0 equiv.) and sodium dihydrogen phosphate (4.0 equiv.) to the

solution.

In a separate flask, prepare a solution of sodium chlorite (5.0 equiv.) in deionized water.
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Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

Stir the reaction mixture at room temperature until the starting material is consumed, as

monitored by TLC.

Quench the reaction by the careful addition of a saturated aqueous solution of sodium sulfite.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Methyl-1H-
indazole-3-carboxylic acid.

Quantitative Data
The following table summarizes the key quantitative data for the starting material, intermediate,

and final product.

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Physical
State

Melting
Point (°C)

Estimated
Yield (%)

5-

Methylindole
C₉H₉N 131.18 Solid 59-61 N/A

5-Methyl-1H-

indazole-3-

carboxaldehy

de

C₉H₈N₂O 160.17 Solid - 70-80

5-Methyl-1H-

indazole-3-

carboxylic

acid

C₉H₈N₂O₂ 176.17 Solid 288[4] 85-95

Note: Estimated yields are based on similar reactions reported in the literature.
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Spectroscopic Data (Predicted)

5-Methyl-1H-indazole-3-carboxylic acid

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5 (s, 1H, COOH), 8.0 (s, 1H, H4), 7.5 (d, 1H,

H7), 7.2 (d, 1H, H6), 2.4 (s, 3H, CH₃).

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.0 (COOH), 141.0 (C7a), 133.0 (C5), 128.0

(C3), 125.0 (C6), 121.0 (C4), 110.0 (C7), 21.0 (CH₃).

Application in Drug Development: Kinase Inhibition
The indazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[3]

Many FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure. These

inhibitors typically function by competing with ATP for the binding site on the kinase, thereby

blocking the phosphorylation of downstream substrates and inhibiting signal transduction

pathways that promote cell proliferation, angiogenesis, and survival.[2] Derivatives of 5-Methyl-
1H-indazole-3-carboxylic acid are valuable as intermediates in the synthesis of such kinase

inhibitors.[2]

Targeted Signaling Pathways
Indazole-based inhibitors have been developed to target several critical signaling pathways

implicated in cancer:

VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of

angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition

of VEGFR signaling can starve tumors and inhibit their growth.[2]

PDGFR Signaling: Platelet-Derived Growth Factor Receptors are involved in cell growth,

proliferation, and migration. Aberrant PDGFR signaling is a driver in various cancers.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription

pathway is crucial for cytokine signaling that regulates immune responses and cell

proliferation. Dysregulation of this pathway is linked to various cancers and inflammatory

diseases.[5]
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Caption: Inhibition of key oncogenic signaling pathways by indazole-based kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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